molecular formula C13H30OSi B13949003 [(1-Ethyloctyl)oxy](trimethyl)silane CAS No. 61180-95-8

[(1-Ethyloctyl)oxy](trimethyl)silane

Cat. No.: B13949003
CAS No.: 61180-95-8
M. Wt: 230.46 g/mol
InChI Key: XQOIZXGCFHQCPS-UHFFFAOYSA-N
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Description

(1-Ethyloctyl)oxysilane is an organosilicon compound with the molecular formula C13H30OSi and a molecular weight of 230.46 g/mol . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an ethyloctyl group through an oxygen atom. It is commonly used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Ethyloctyl)oxysilane can be synthesized through the reaction of trimethylsilanol with 1-bromoethyloctane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of (1-Ethyloctyl)oxysilane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyloctyl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The ethyloctyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Ethyloctyl)oxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which (1-Ethyloctyl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyloctyl)oxysilane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .

Properties

CAS No.

61180-95-8

Molecular Formula

C13H30OSi

Molecular Weight

230.46 g/mol

IUPAC Name

decan-3-yloxy(trimethyl)silane

InChI

InChI=1S/C13H30OSi/c1-6-8-9-10-11-12-13(7-2)14-15(3,4)5/h13H,6-12H2,1-5H3

InChI Key

XQOIZXGCFHQCPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)O[Si](C)(C)C

Origin of Product

United States

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